molecular formula C31H33NO5 B11161077 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11161077
M. Wt: 499.6 g/mol
InChI Key: FPQJLBVHMGBSFN-UHFFFAOYSA-N
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Description

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound with a unique structure that combines elements of isoquinoline, furochromen, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the isoquinoline ring, the attachment of the furochromen moiety, and the introduction of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H33NO5

Molecular Weight

499.6 g/mol

IUPAC Name

6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C31H33NO5/c1-18-23-15-25-27(21-9-5-4-6-10-21)20(3)36-29(25)19(2)28(23)37-30(34)24(18)16-26(33)32-14-13-31(35)12-8-7-11-22(31)17-32/h4-6,9-10,15,22,35H,7-8,11-14,16-17H2,1-3H3

InChI Key

FPQJLBVHMGBSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)N5CCC6(CCCCC6C5)O

Origin of Product

United States

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